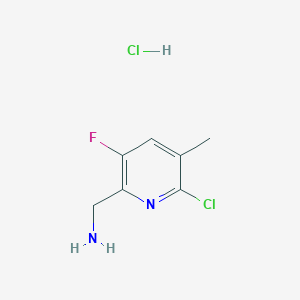

1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride

Description

This compound is a halogenated pyridine derivative featuring a methanamine group at position 2 of the pyridine ring, with substituents at positions 3 (fluoro), 5 (methyl), and 6 (chloro). As a hydrochloride salt, it is likely used as a pharmaceutical intermediate or building block in medicinal chemistry.

Properties

Molecular Formula |

C7H9Cl2FN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H8ClFN2.ClH/c1-4-2-5(9)6(3-10)11-7(4)8;/h2H,3,10H2,1H3;1H |

InChI Key |

CIOMKZWKOBFAHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)CN)F.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride generally follows a pathway involving:

- Functionalization of the pyridine ring to introduce chloro, fluoro, and methyl substituents.

- Introduction of a methanamine group at the 2-position of the pyridine ring.

- Conversion to the hydrochloride salt for isolation and purification.

Key synthetic steps include nitrile or carboxamide intermediates, reduction or reductive amination to form the methanamine, and purification techniques such as chromatography.

Detailed Synthetic Routes from Patent Literature

A patent (EP1358179B1) provides an in-depth synthetic approach to pyridin-2-yl-methylamine derivatives, which can be adapted for the target compound with appropriate substituents:

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of substituted pyridine carboxamide intermediates | Starting from 2-ethoxycarbonyl-5-methyl-6-chloropyridine, treated with aqueous ammonia to form 2-carboxamido-5-methyl-6-chloropyridine | This introduces the carboxamide functionality at position 2 |

| 2 | Amination of carboxamide to methylamino derivative | Treatment with methylamine in the presence of copper sulfate (CuSO4) at elevated temperature and pressure | Converts carboxamide to methylamino group at position 6 |

| 3 | Acid hydrolysis to yield 5-methyl-6-methylaminopyridine-2-carboxylic acid | Hydrolysis under acidic conditions | Prepares for reduction step |

| 4 | Reduction of carboxylic acid to methanamine | Lithium aluminum hydride (LiAlH4) reduction in tetrahydrofuran (THF) reflux for 4 hours | Reduces carboxylic acid to primary amine (methanamine) |

| 5 | Purification | Chromatography on silica gel with dichloromethane/methanol/ammonia mixture | Isolates the target methanamine derivative |

Additional notes from the patent include:

- Use of sodium cyanoborohydride as a hydride source for reductive amination steps.

- Addition of metal salts (iron(II) sulfate, copper, zinc) as scavengers for cyanide ions during certain steps to improve reaction safety and yield.

This method is adaptable to incorporate fluoro substituents by starting from appropriately substituted pyridine precursors.

Alternative Synthetic Considerations

Reductive Amination of Pyridine-2-carboxaldehyde Derivatives: The methanamine group can also be introduced by reductive amination of 6-chloro-3-fluoro-5-methylpyridine-2-carboxaldehyde with ammonia or ammonium salts using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride. This route allows direct conversion of aldehydes to primary amines.

Use of Cyanohydrin Intermediates: Cyanohydrins derived from pyridine carbonyl compounds can be converted to aminomethyl derivatives via reduction, as described in the patent.

Experimental Conditions and Purification

- Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and water are commonly used.

- Reaction temperatures vary from 0°C (for acyl chloride formation) to reflux conditions (for reductions).

- Work-up procedures involve aqueous washes, extraction, drying over sodium sulfate, and evaporation under reduced pressure.

- Purification is typically achieved by flash chromatography on silica gel using mixtures of dichloromethane, methanol, and ammonia to ensure good separation of the amine hydrochloride salt.

Data Tables Summarizing Key Synthetic Steps

| Intermediate | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 2-ethoxycarbonyl-5-methyl-6-chloropyridine | Ammonolysis | Aqueous NH3, heat | High | Forms carboxamide intermediate |

| 2-carboxamido-5-methyl-6-methylaminopyridine | Amination | Methylamine, CuSO4, high T & P | Moderate to high | Introduces methylamino group |

| 5-methyl-6-methylaminopyridine-2-carboxylic acid | Acid hydrolysis | Acidic conditions | High | Prepares acid for reduction |

| 1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine | Reduction | LiAlH4 in THF, reflux | Moderate to high | Reduces acid to primary amine |

Supporting Analytical Data

NMR Spectroscopy: Characteristic proton signals for pyridine ring protons, methyl substituent, and methanamine protons are observed. For example, 1H NMR in DMSO-d6 shows doublets around δ 7.12 and 6.42 ppm for aromatic protons, singlet at δ ~3.62 ppm for methylene adjacent to amine, and singlets/doublets for methyl groups around δ 1.99-2.82 ppm.

Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the hydrochloride salt (m/z ~175 for [M+H]+) confirm compound identity.

Chromatography: Reverse-phase and normal-phase chromatography methods are used for purification and analysis, employing gradients of acetonitrile/water with modifiers such as formic acid or ammonia.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide) . The reaction conditions vary depending on the specific reaction being performed but typically involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding oxides, while substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on biological systems, particularly its interaction with the α7 nicotinic acetylcholine receptor.

Medicine: Investigated for its potential therapeutic effects on neurological disorders such as Alzheimer’s disease, schizophrenia, and depression.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated by the compound, allows the flow of ions such as calcium and sodium into the cell. This ion flow triggers various intracellular signaling pathways that contribute to the compound’s effects on cognitive function, memory, learning, and neuroprotection.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its closest structural analogs:

*Note: The molecular formula in includes an oxygen atom, which conflicts with the compound’s name. This may reflect a typographical error or impurity.

Key Research Findings and Implications

Electronic Effects: The target compound’s 3-fluoro and 6-chloro substituents create electron-withdrawing effects, likely enhancing the amine’s acidity compared to non-halogenated analogs. This contrasts with ’s 3-chloro/5-fluoro substitution, which may alter binding affinity in biological targets .

Synthetic Utility :

- Compounds like ’s dihydrochloride salt (C₇H₁₀Cl₂F₂N₂O) may share synthetic pathways with the target compound, such as Buchwald-Hartwig amination or halogenation steps. However, the target’s methyl group requires additional methylation steps (e.g., using CH₃I or Suzuki coupling) .

Stability and Bioavailability: Fluorine at position 3 in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., ). Methyl groups (as in the target) are less susceptible to enzymatic degradation than methoxy groups .

Biological Activity

1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a chloro and a fluoro substituent on the pyridine ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- IUPAC Name: 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride

- Molecular Formula: C7H8ClF N2·HCl

- Molecular Weight: Approximately 195.06 g/mol

- Purity: ≥ 97%

- Storage Conditions: Store at room temperature, keep dry and cool .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) may enhance lipophilicity and alter the compound's binding affinity to these targets.

In Vitro Studies

- Antiproliferative Activity : In studies assessing the antiproliferative effects on various cancer cell lines, compounds similar to 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride exhibited significant growth inhibition. For instance, derivatives showed IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating potent inhibitory effects on cell proliferation .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism. Inhibitory assays have shown that similar pyridine derivatives can effectively inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis and cell proliferation.

Case Studies

A notable case study involved the synthesis of a related compound, demonstrating that modifications in the pyridine structure could lead to enhanced biological activity. The study revealed that introducing trifluoromethyl groups significantly increased potency against specific cancer cell lines, suggesting that similar modifications in 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride could yield promising results .

Comparative Analysis of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride?

Answer:

The compound is typically synthesized via the reduction of a pyridine-carbaldehyde precursor. For example, 6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde is reacted with ammonia or an amine source, followed by reduction using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt. Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) must be optimized to avoid side reactions such as over-reduction or decomposition .

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the structure, particularly the positions of chloro, fluoro, and methyl substituents on the pyridine ring. Mass spectrometry (MS) provides molecular weight verification, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. X-ray crystallography may be employed for definitive structural elucidation if crystalline forms are obtainable .

Basic: How can researchers determine the solubility and stability of this compound under experimental conditions?

Answer:

Experimental determination of solubility involves the shake-flask method, where the compound is equilibrated in solvents (e.g., water, DMSO, ethanol) at controlled temperatures. Stability studies require accelerated degradation tests under varying pH, temperature, and light exposure, analyzed via HPLC or UV-Vis spectroscopy. Note that existing data gaps (e.g., water solubility) necessitate empirical validation .

Advanced: How can reaction conditions be optimized to improve synthetic yield and minimize byproducts?

Answer:

Key variables include:

- Temperature : Lower temperatures (0–25°C) may reduce side reactions during reduction.

- Solvent : Polar aprotic solvents (e.g., THF) enhance LiAlH₄ activity, while methanol is suitable for NaBH₄.

- Catalyst : Palladium or nickel catalysts can facilitate selective reductions.

- Workup : Acidic quenching ensures efficient salt formation. Design of Experiments (DoE) methodologies are recommended for systematic optimization .

Advanced: What computational approaches are used to predict the compound’s reactivity and interaction with biological targets?

Answer:

Density Functional Theory (DFT) calculations model electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations assess binding affinities to enzymes or receptors, such as GABAₐ or kinase targets. Docking studies with software like AutoDock Vina can guide structure-activity relationship (SAR) analyses .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

- Replication : Validate assays under identical conditions (e.g., cell lines, concentrations).

- Controls : Include reference compounds (e.g., positive/negative controls) to benchmark activity.

- Meta-analysis : Cross-reference data across studies to identify confounding variables (e.g., impurity profiles, salt forms).

- Mechanistic studies : Use knockout models or isotopic labeling to confirm target engagement .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in a cool, dry environment (<25°C) in airtight containers.

- Disposal : Follow hazardous waste protocols for halogenated amines. Toxicity data gaps necessitate treating the compound as a potential irritant until further studies confirm safety profiles .

Advanced: How can structural modifications enhance the compound’s pharmacological activity or selectivity?

Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., CF₃) at the 5-position to modulate electronic effects.

- Salt forms : Explore alternative counterions (e.g., sulfate, citrate) to improve bioavailability.

- Prodrug strategies : Modify the amine group with enzymatically cleavable protectors (e.g., acetyl) for targeted release.

- SAR libraries : Synthesize analogs with systematic substitutions and screen against target panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.